molecular formula C14H20N2O4 B099396 Tyrosyl-Valine CAS No. 17355-09-8

Tyrosyl-Valine

Cat. No. B099396
CAS RN: 17355-09-8
M. Wt: 280.32 g/mol
InChI Key: OYOQKMOWUDVWCR-RYUDHWBXSA-N
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Description

Tyrosyl-Valine (not directly studied but related to Valyl-Tyrosine and other tyrosine-containing peptides) is a dipeptide composed of the amino acids tyrosine and valine. Tyrosine is an aromatic amino acid that is a precursor to several neurotransmitters and is involved in protein synthesis . Valine is an aliphatic and essential amino acid important for muscle metabolism and tissue repair . The combination of these amino acids in a dipeptide form may have implications in various biological processes and potential therapeutic applications.

Synthesis Analysis

The synthesis of tyrosine-containing dipeptides can be inferred from the studies on similar compounds. For instance, the synthesis of aqueous Au core-Ag shell nanoparticles using tyrosine as a pH-dependent reducing agent suggests that tyrosine can participate in redox reactions under specific conditions, which could be relevant for the synthesis of tyrosine-containing peptides . Additionally, the synthesis of polymers derived from L-tyrosine indicates that tyrosine derivatives can be used to create a variety of biodegradable polymers .

Molecular Structure Analysis

The molecular structure of tyrosine has been extensively studied, and its interactions with other amino acids, such as valine, have been shown to stabilize helical structures in peptides when spaced at i, i + 4 positions . The crystal structure of L-tyrosine has been determined by neutron diffraction, providing detailed information on bond lengths and angles, which could be useful in understanding the structure of this compound .

Chemical Reactions Analysis

Tyrosine is known to undergo redox reactions, which are crucial in biological processes such as water oxidation and DNA synthesis . The oxidation of tyrosine and valine peptides by various radicals has been studied, indicating that tyrosine can form a phenoxyl radical as an intermediate . These reactions could be relevant to the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from studies on tyrosine and its peptides. Tyrosine's redox properties, as well as its ability to form stable structures and participate in hydrogen bonding, are important characteristics . The spectroscopic and structural elucidation of L-tyrosine-containing dipeptides provides insights into their solid-state properties and supports the understanding of their vibrational spectra .

Relevant Case Studies

A study on Valyl-Tyrosine, a dipeptide similar to this compound, demonstrated its antihypertensive effects on mild hypertensive subjects, suggesting that this compound could potentially have similar biological activities . The interaction between tyrosine and valine in peptides has been shown to stabilize helical structures, which could be relevant in the design of peptide-based drugs .

Scientific Research Applications

Neuroprotective and Behavioral Effects

  • Dopamine Receptor Protection in Sleep Deprivation: Dietary tyrosine has shown protective effects on striatal dopamine receptors from the adverse effects of REM sleep deprivation in rodents. Tyrosine administration attenuated changes in striatal dopamine D2 receptors and influenced behaviors induced by rapid eye-movement sleep deprivation (Hamdi et al., 1998).

Cardiovascular and Stress Response

  • Ventricular Fibrillation Threshold: Tyrosine administration has been observed to decrease vulnerability to ventricular fibrillation in canine hearts. This suggests that tyrosine, possibly acting in the central nervous system, can protect against certain ventricular arrhythmias (Scott et al., 1981).
  • Influence on Corticosteroid Response to Stress: Valine and tyrosine have been shown to affect the corticosteroid response to stress, with valine preventing stress-induced increases in brain tryptophan and 5HT turnover. Tyrosine does not have the same effect, and in fact, may attenuate the corticosteroid response to stress when given alone (Joseph & Kennett, 2004).

Antihypertensive Properties

  • Blood Pressure Regulation: Valyl-Tyrosine (VY) has been studied for its antihypertensive effects on high-normal blood pressure and mild essential hypertension, indicating significant reduction in systolic and diastolic blood pressure following VY administration. The mechanism seems to involve angiotensin-converting enzyme inhibition (Kawasaki et al., 2000).

Antitumor and Antimetastatic Effects

  • Inhibition of Tumor Growth and Metastasis: The tripeptide tyroservatide (tyrosyl-seryl-valine) has demonstrated anti-tumor effects on experimental hepatocarcinoma, lung cancers, and other types. It inhibited subcutaneous tumor growth and markedly decreased lung metastases, with potential implications for clinical applications as an anticancer drug (Zheng et al., 2007).

Protein Synthesis and Brain Function

  • Protein Precursors in Mouse Brain: Studies on the metabolism of carboxyl-labeled amino acids like tyrosine and valine in mouse brain have provided insights into the incorporation of these isotopes into protein, with nearly 90% of the label in the precursor amino acid itself at certain time intervals. This understanding is crucial for further research on the structural stability of proteins and enzymes involved (Banker & Cotman, 1971).

Mechanism of Action

Target of Action

Tyrosyl-Valine is a dipeptide composed of tyrosine and valine . It is an incomplete breakdown product of protein digestion or protein catabolism . Some dipeptides are known to have physiological or cell-signaling effects although most are simply short-lived intermediates on their way to specific amino acid degradation pathways .

Mode of Action

It is known that dipeptides can interact with various targets in the body, potentially influencing physiological processes

Biochemical Pathways

This compound, being composed of tyrosine and valine, may be involved in the metabolic pathways of these two amino acids. Valine is an essential amino acid and a type of branched-chain amino acid, involved in various metabolic pathways . Tyrosine, on the other hand, is involved in several disorders due to deficiencies in specific enzymes in the tyrosine catabolic pathway .

Pharmacokinetics

As a dipeptide, it is likely to be absorbed in the gut and distributed throughout the body, where it may be further metabolized or excreted .

Result of Action

It has been identified as an important variable in vinegar samples, with higher amounts found in fruit vinegars than grain vinegars . This suggests that it may contribute to the antioxidant properties of these vinegars .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the production techniques, chemical reactions, physical changes, and microbial activities during the brewing process of vinegar can affect the types and concentrations of bioactive compounds present, including this compound .

Safety and Hazards

L-Valine is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The recent rapid advances in defining the role of aaRSs in human disease opens many avenues for life-changing improvements in diagnosis and targeted treatment . The metalation specificity, therefore, is established during the redox reactions leading to cross-link formation .

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-8(2)12(14(19)20)16-13(18)11(15)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7,15H2,1-2H3,(H,16,18)(H,19,20)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOQKMOWUDVWCR-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How was the structure of Tyrosyl-Valine determined in the study?

A2: The research by [] employed mass spectrometry to determine the amino acid sequence of peptides. Specifically, they analyzed the 2,4-dinitrophenyl-peptide methyl esters derived from the peptides. This technique allowed them to elucidate the structure of several simple peptides, including this compound, by analyzing the fragmentation patterns and mass-to-charge ratios of the derivatized peptides.

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